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molecular formula C8H8N4 B8555924 2-Methyl-4-(3-pyridyl)-1,2,3-triazole CAS No. 120241-80-7

2-Methyl-4-(3-pyridyl)-1,2,3-triazole

Cat. No. B8555924
M. Wt: 160.18 g/mol
InChI Key: UBUANUOHAITIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE036374

Procedure details

A solution of ca. 3.0 g (0.070 mol) diazomethane in ether was added dropwise to a solution of 6.0 g (0.04 mol) of 68 in 150 ml of ethanol at room temperature. The solution was stirred overnight at ambient temperature. Ca. 1 ml of acetic acid was added and the mixture was evaporated in vacuo. Water (75 ml) was added and the solution made basic with ammonia. Extraction with 3×100 ml of ether, drying of the organic phase over magnesium sulphate, and removal of the solvent in vacuo gave a brown solid which as applied to a silica gel column (eluent: ethyl acetate) giving a colorless solid, 69. Yield: 2.8 g (0.018 mol, 43%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1](=[CH2:3])=[N-:2].[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[N:11]=NN[CH:14]=2)[CH:5]=1.C(O)(=O)C.C(OCC)(=O)C>CCOCC.C(O)C>[CH3:3][N:1]1[N:11]=[C:10]([C:6]2[CH:5]=[N:4][CH:9]=[CH:8][CH:7]=2)[CH:14]=[N:2]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
6 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=1N=NNC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Water (75 ml) was added
EXTRACTION
Type
EXTRACTION
Details
Extraction with 3×100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic phase over magnesium sulphate, and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a brown solid which
CUSTOM
Type
CUSTOM
Details
giving a colorless solid, 69

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN1N=CC(=N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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